

Application Note: Determination of Drazoxolon using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: Drazoxolon

Cat. No.: B15551554

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the determination of **Drazoxolon**, a fungicide, using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The method is designed for the quantification of **Drazoxolon** in technical materials and formulated products.

Introduction

Drazoxolon (4-[(2-chlorophenyl)diazenyl]-3-methyl-1,2-oxazol-5-one) is a fungicide used to control various fungal diseases in crops.[1] Accurate and reliable analytical methods are crucial for quality control of **Drazoxolon** formulations and for monitoring its presence in various samples. This application note describes a robust RP-HPLC method for the quantification of **Drazoxolon**. The chemical properties of **Drazoxolon** are summarized in Table 1.

Table 1: Chemical and Physical Properties of **Drazoxolon**

Property	Value	Reference
Chemical Formula	C ₁₀ H ₈ ClN ₃ O ₂	[1]
Molecular Weight	237.64 g/mol	[1]
Appearance	Solid	[2]

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The proposed chromatographic conditions are detailed in Table 2.

Table 2: HPLC Chromatographic Conditions

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase	Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	25 °C
Detection Wavelength	272 nm (based on similar hydrazone structures) [3]
Run Time	10 minutes

Reagents and Standards

- **Drazoxolon** analytical standard (purity >98%)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (analytical grade)
- Methanol (HPLC grade, for sample preparation)

Standard Solution Preparation

- Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of **Drazoxolon** analytical standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. General procedures for solid and liquid formulations are provided below.

2.4.1. Solid Formulations (e.g., Wettable Powders)

- Accurately weigh a portion of the homogenized solid formulation equivalent to about 10 mg of **Drazoxolon** into a 100 mL volumetric flask.
- Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
- Allow the solution to cool to room temperature and then dilute to the mark with methanol.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2.4.2. Liquid Formulations (e.g., Suspension Concentrates)

- Thoroughly shake the liquid formulation to ensure homogeneity.
- Accurately weigh a portion of the formulation equivalent to about 10 mg of **Drazoxolon** into a 100 mL volumetric flask.
- Add approximately 70 mL of methanol and mix thoroughly.
- Dilute to the mark with methanol and mix well.

- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Parameters (Hypothetical Data)

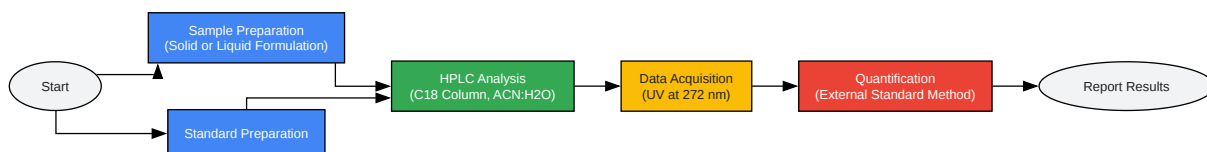
A full method validation should be performed according to international guidelines (e.g., ICH). The expected performance of this method is summarized in Table 3.

Table 3: Summary of Method Validation Parameters

Parameter	Specification
Linearity (µg/mL)	1 - 50 µg/mL (Correlation coefficient, $r^2 > 0.999$)
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantification (LOQ)	0.3 µg/mL
Accuracy (% Recovery)	98.0 - 102.0%
Precision (% RSD)	< 2.0%
Specificity	No interference from placebo or degradation products at the retention time of Drazoxolon.

Experimental Workflow

The overall workflow for the analysis of **Drazoxolon** is depicted in the following diagram.



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Caption: Workflow for the HPLC analysis of **Drazoxolon**.

Conclusion

The described RP-HPLC method provides a straightforward and reliable approach for the quantification of **Drazoxolon** in technical and formulated products. The method is expected to be linear, accurate, and precise. It is recommended to perform a full method validation before routine use in a quality control laboratory. This method can also serve as a starting point for the development of analytical procedures for **Drazoxolon** in more complex matrices, which may require more extensive sample preparation techniques such as solid-phase extraction (SPE) or QuEChERS.

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- To cite this document: BenchChem. [Application Note: Determination of Drazoxolon using High-Performance Liquid Chromatography (HPLC)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15551554#high-performance-liquid-chromatography-hplc-method-for-drazoxolon]

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